molecular formula C39H70O4 B14276509 3,4-Bis(hexadecyloxy)benzoic acid CAS No. 180678-33-5

3,4-Bis(hexadecyloxy)benzoic acid

Cat. No.: B14276509
CAS No.: 180678-33-5
M. Wt: 603.0 g/mol
InChI Key: JJPWTPVITMPTJH-UHFFFAOYSA-N
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Description

3,4-Bis(hexadecyloxy)benzoic acid is an organic compound with the molecular formula C39H70O4 It is characterized by the presence of two hexadecyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol. The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy-substituted benzoic acids.

Scientific Research Applications

3,4-Bis(hexadecyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(hexadecyloxy)benzoic acid involves its interaction with cellular components. The compound can integrate into lipid membranes due to its hydrophobic hexadecyloxy groups, potentially altering membrane fluidity and function. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3,5-Bis(hexadecyloxy)benzoic acid
  • 4-Hydroxybenzoic acid
  • Benzoic acid

Comparison: 3,4-Bis(hexadecyloxy)benzoic acid is unique due to the specific positioning of the hexadecyloxy groups, which can influence its chemical reactivity and biological interactions. Compared to 3,5-Bis(hexadecyloxy)benzoic acid, the 3,4-isomer may exhibit different steric and electronic effects, leading to distinct properties and applications.

Properties

CAS No.

180678-33-5

Molecular Formula

C39H70O4

Molecular Weight

603.0 g/mol

IUPAC Name

3,4-dihexadecoxybenzoic acid

InChI

InChI=1S/C39H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-37-32-31-36(39(40)41)35-38(37)43-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35H,3-30,33-34H2,1-2H3,(H,40,41)

InChI Key

JJPWTPVITMPTJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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